
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein arginine methyltransferase 5 (PRMT5), which plays a key role in the regulation of gene expression. In
Mechanism of Action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide inhibits PRMT5, which is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins. This methylation plays a key role in the regulation of gene expression, and aberrant PRMT5 activity has been linked to cancer development and progression. By inhibiting PRMT5, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide can disrupt the methylation of key proteins and alter gene expression patterns, leading to cancer cell death.
Biochemical and physiological effects:
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth in preclinical models. In addition, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide is its potency and specificity for PRMT5 inhibition. This makes it a valuable tool for studying the role of PRMT5 in cancer development and progression. However, one limitation is that it may not be effective against all cancer types, and its efficacy may vary depending on the genetic makeup of the cancer cells.
Future Directions
There are several future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that include N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide and other anti-cancer drugs. Another area of interest is the identification of biomarkers that can predict which cancer types are most likely to respond to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide treatment. Additionally, further research is needed to determine the optimal dosing and treatment schedules for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide in clinical trials.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to be effective against a range of cancer types, including lymphoma, leukemia, and solid tumors. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as doxorubicin and bortezomib.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-3-16-8-11-21(29-2)22(14-16)30(27,28)24-19-10-9-17-12-13-25(20(17)15-19)23(26)18-6-4-5-7-18/h8-11,14-15,18,24H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUMUBCGFQKRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



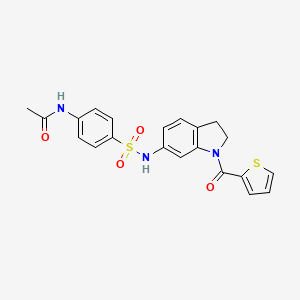
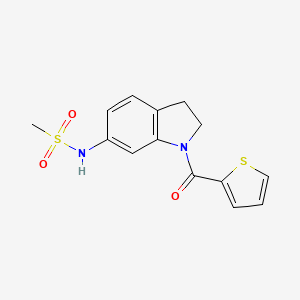
![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205809.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
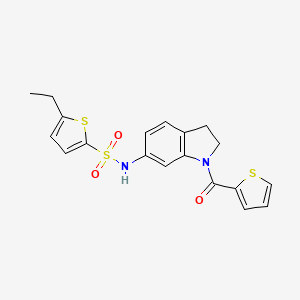
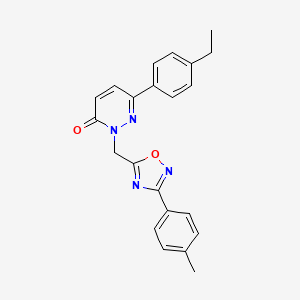
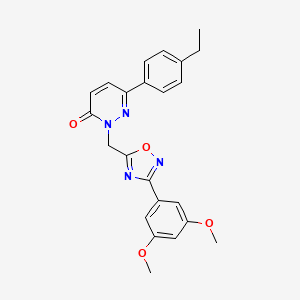
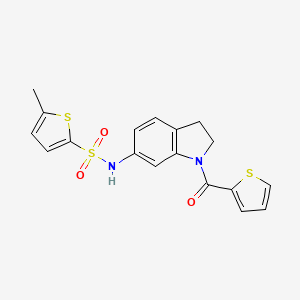


![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
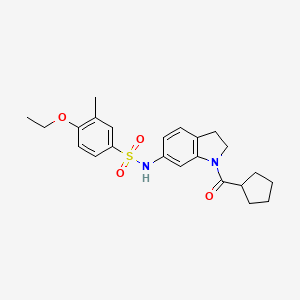
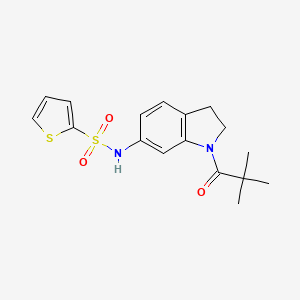
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)